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Abstract

Invasin, a key virulence factor expressed by pathogenic Yersinia species, plays a pivotal role
in the initial stages of infection by mediating bacterial adhesion to and invasion of host cells.
This outer membrane protein facilitates the crossing of the intestinal epithelial barrier, a critical
step in establishing systemic infection. This technical guide provides an in-depth analysis of the
molecular mechanisms underlying invasin's function, the signaling cascades it triggers, and
the experimental methodologies used to study these processes. Quantitative data on invasin-
mediated cellular entry and receptor binding are summarized, and detailed protocols for key
experiments are provided. Furthermore, signaling pathways and experimental workflows are
visualized using diagrams to offer a clear and comprehensive understanding of invasin's role
in bacterial pathogenesis.

Introduction

Bacterial invasion of host tissues is a crucial step in the pathogenesis of many infectious
diseases. Enteropathogenic bacteria, such as Yersinia enterocolitica and Yersinia
pseudotuberculosis, have evolved sophisticated mechanisms to breach the host's epithelial
barriers. A primary mediator of this process is the outer membrane protein, invasin.[1][2]
Invasin is a 986-amino-acid protein that facilitates the entry of bacteria into host cells,
particularly M cells of the Peyer's patches in the intestine.[3][4] This process allows the bacteria
to circumvent the mucosal barrier and disseminate to deeper tissues.[5][6] Understanding the
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intricate molecular interactions and signaling events orchestrated by invasin is paramount for
the development of novel therapeutic strategies against Yersinia infections and potentially other
invasive pathogens.

Molecular Mechanism of Invasin-Mediated Invasion

The pathogenic action of invasin is initiated by its high-affinity binding to a subset of 1
integrins on the surface of host cells.[7][8][9][10][11] This interaction is significantly stronger
than the binding of the natural ligands for these integrins, such as fibronectin, giving the
bacterium a competitive advantage for cellular attachment.[12]

The "Zipper" Mechanism

Invasin-mediated internalization occurs via a "zipper" or phagocytic-like mechanism.[5] This
process involves the sequential and circumferential binding of invasin molecules on the
bacterial surface to integrin receptors on the host cell membrane. This tight interaction triggers
a cascade of intracellular signals that lead to the reorganization of the host cell's actin
cytoskeleton.[13] The cytoskeleton rearrangement drives the extension of the host cell
membrane to engulf the bacterium, ultimately leading to its internalization within a membrane-
bound vacuole.

Structural Basis of Invasin-Integrin Interaction

The C-terminal 192 amino acids of invasin are sufficient to mediate both binding to 31
integrins and the subsequent internalization of the bacterium.[14][15][16] This region of invasin
folds into a series of immunoglobulin-like domains that present a binding surface for the
integrin receptor.[17] Notably, unlike many other integrin-binding proteins, the integrin-binding
domain of invasin does not contain the canonical Arg-Gly-Asp (RGD) motif.[14][15]

Quantitative Analysis of Invasin Function

The efficiency of invasin-mediated bacterial entry is influenced by several factors, including the
expression level of invasin on the bacterial surface and the density of 31 integrin receptors on
the host cell.
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invasin-deficient

mutants.

Invasin-Triggered Signaling Pathways

The binding of invasin to B1 integrins initiates a complex intracellular signaling cascade that
orchestrates the cytoskeletal rearrangements necessary for bacterial uptake. This signaling
network involves the activation of several key protein kinases.

Focal Adhesion Kinase (FAK) and Src Family Kinases

Upon integrin clustering by invasin, Focal Adhesion Kinase (FAK), a non-receptor tyrosine
kinase, is recruited to the sites of bacterial attachment and becomes autophosphorylated on
Tyrosine 397 (Y397).[6][19] This phosphorylation event creates a high-affinity binding site for
the SH2 domain of Src family kinases.[6] The recruitment of Src leads to its activation and
subsequent phosphorylation of FAK at other tyrosine residues, including Y576 and Y577, which
fully activates FAK's catalytic activity.[6][19]
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Activated FAK and Src, in turn, trigger downstream signaling pathways that converge on the
regulation of the actin cytoskeleton. While the precise details are still under investigation, these
pathways are known to involve small GTPases of the Rho family (e.g., Racl and Cdc42) and
their effectors, which are master regulators of actin polymerization and cytoskeletal dynamics.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role
of invasin in bacterial pathogenesis.

Bacterial Adhesion and Invasion Assay (Gentamicin
Protection Assay)

This assay is a standard method to quantify the number of bacteria that have successfully
invaded host cells.

Materials:

Bacterial culture (Yersinia strain of interest)

o Mammalian cell line (e.g., HelLa, HEp-2)

e Cell culture medium (e.g., DMEM) with and without serum and antibiotics

e Gentamicin solution (100 pg/mL)

o Phosphate-buffered saline (PBS)

e Triton X-100 (1% in PBS)

e Agar plates (e.g., LB agar)

o 24-well tissue culture plates

Procedure:

o Cell Seeding: Seed mammalian cells into 24-well plates at a density that will result in a
confluent monolayer on the day of the experiment. Incubate overnight at 37°C in a 5% COz2
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incubator.

Bacterial Preparation: Grow an overnight culture of the Yersinia strain. On the day of the
experiment, dilute the culture in fresh medium and grow to the mid-logarithmic phase.

Infection: Wash the cell monolayers twice with sterile PBS. Infect the cells with the bacterial
suspension at a multiplicity of infection (MOI) of 10-100 bacteria per cell. Centrifuge the
plates at 500 x g for 5 minutes to synchronize the infection. Incubate for 1-2 hours at 37°C in
a 5% CO: incubator.

Gentamicin Treatment: After the incubation period, aspirate the medium and wash the cells
three times with PBS to remove non-adherent bacteria. Add fresh medium containing 100
pg/mL gentamicin to each well and incubate for 1 hour at 37°C. This will kill any remaining
extracellular bacteria.[20][21]

Cell Lysis: Aspirate the gentamicin-containing medium and wash the cells three times with
PBS. Lyse the cells by adding 1% Triton X-100 in PBS to each well and incubating for 10-15
minutes at room temperature.

Quantification: Serially dilute the cell lysates in PBS and plate the dilutions onto agar plates.
Incubate the plates overnight at the appropriate temperature for the bacterial strain. Count
the resulting colonies (colony-forming units, CFUs) to determine the number of viable
intracellular bacteria.

© 2025 BenchChem. All rights reserved. 6/13 Tech Support


https://en.wikipedia.org/wiki/Gentamicin_protection_assay
https://pmc.ncbi.nlm.nih.gov/articles/PMC5732358/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1167395?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Seed Host Cells
in 24-well plate

Grow Bacteria to
Log Phase

Infect Host Cells
with Bacteria (MOI 10-100)

Wash to Remove
Non-adherent Bacteria

Add Gentamicin
(200 pg/mL)

Incubate for 1 hour

Wash to Remove
Dead Bacteria

Lyse Host Cells
(1% Triton X-100)

Plate Serial Dilutions
of Lysate

!

Incubate and
Count CFU

Click to download full resolution via product page

Gentamicin Protection Assay Workflow

© 2025 BenchChem. All rights reserved. 7/13 Tech Support


https://www.benchchem.com/product/b1167395?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1167395?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Co-Immunoprecipitation of Invasin and Integrin

This technique is used to demonstrate the physical interaction between invasin and its integrin

receptor.

Materials:

Infected or transfected mammalian cells

Co-immunoprecipitation (Co-IP) lysis buffer (e.g., RIPA buffer with protease and
phosphatase inhibitors)

Antibody specific for either invasin or the 31 integrin subunit
Protein A/G magnetic beads or agarose resin

Wash buffer (e.g., Co-IP lysis buffer)

Elution buffer (e.g., SDS-PAGE sample buffer)

SDS-PAGE and Western blotting reagents

Procedure:

Cell Lysis: Lyse the infected or transfected cells with ice-cold Co-IP lysis buffer. Incubate on
ice for 30 minutes with occasional vortexing.

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular
debris. Transfer the supernatant to a new tube.

Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with protein A/G
beads for 1 hour at 4°C. Pellet the beads and discard them.[22]

Immunoprecipitation: Add the primary antibody (anti-invasin or anti-31 integrin) to the pre-
cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

Bead Incubation: Add protein A/G beads to the lysate-antibody mixture and incubate for
another 1-2 hours at 4°C with gentle rotation to capture the antibody-antigen complexes.
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e Washing: Pellet the beads by centrifugation or using a magnetic rack. Discard the
supernatant and wash the beads 3-5 times with ice-cold wash buffer.

e Elution: Resuspend the beads in elution buffer (e.g., 2x SDS-PAGE sample buffer) and boll
for 5-10 minutes to release the immunoprecipitated proteins.

e Analysis: Pellet the beads and collect the supernatant. Analyze the eluted proteins by SDS-
PAGE and Western blotting using antibodies against both invasin and the 1 integrin
subunit to confirm their co-precipitation.

Western Blotting for FAK and Src Phosphorylation

This method is used to detect the activation of FAK and Src kinases upon invasin-mediated
cell stimulation.

Materials:

o Cell lysates from infected and uninfected cells

o SDS-PAGE and Western blotting equipment

 PVDF membrane

» Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

e Primary antibodies: anti-phospho-FAK (Y397), anti-total FAK, anti-phospho-Src (Y416), anti-
total Src

o HRP-conjugated secondary antibodies
e Chemiluminescent substrate
Procedure:

o Protein Quantification: Determine the protein concentration of the cell lysates using a
suitable method (e.g., BCA assay).
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o SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide
gel electrophoresis.

» Transfer: Transfer the separated proteins to a PVDF membrane.

» Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent
non-specific antibody binding.

e Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-
phospho-FAK Y397) diluted in blocking buffer overnight at 4°C with gentle agitation.[6][19]
[23]

e Washing: Wash the membrane three times with TBST for 10 minutes each.

e Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-
conjugated secondary antibody for 1 hour at room temperature.

e Detection: Wash the membrane as in step 6. Detect the protein bands using a
chemiluminescent substrate and an imaging system.

» Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of
the phospho-specific antibody and reprobed with an antibody against the total protein (e.g.,
anti-total FAK).

Conclusion and Future Directions

Invasin is a well-characterized and potent virulence factor that exemplifies the intricate
strategies employed by bacterial pathogens to manipulate host cell functions for their own
benefit. The high-affinity interaction with 1 integrins and the subsequent hijacking of the host's
signaling and cytoskeletal machinery are key to the successful invasion of Yersinia. The
detailed understanding of these processes, facilitated by the experimental approaches outlined
in this guide, is crucial for the development of novel anti-infective therapies. Future research
should focus on further elucidating the downstream signaling events triggered by invasin,
identifying potential host factors that modulate the invasion process, and exploring the potential
of targeting the invasin-integrin interaction for therapeutic intervention. The development of
small molecule inhibitors or therapeutic antibodies that block this interaction could represent a

© 2025 BenchChem. All rights reserved. 10/13 Tech Support


https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Western_Blot_Analysis_of_Focal_Adhesion_Kinase_FAK_Phosphorylation.pdf
https://www.researchgate.net/figure/Phosphorylation-of-FAK-and-src-and-their-additional-sites-Western-blot-analysis-of-FAK_fig5_297653917
https://www.researchgate.net/figure/Phosphorylation-of-Tyr-397-and-FAK-Src-complex-formation-A-The-phosphorylation-level_fig5_11382294
https://www.benchchem.com/product/b1167395?utm_src=pdf-body
https://www.benchchem.com/product/b1167395?utm_src=pdf-body
https://www.benchchem.com/product/b1167395?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1167395?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

promising strategy to prevent the initial stages of Yersinia infection and limit bacterial

dissemination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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